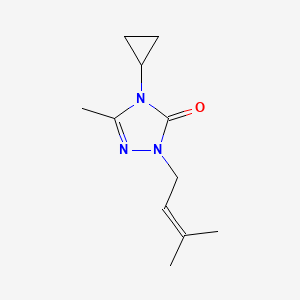

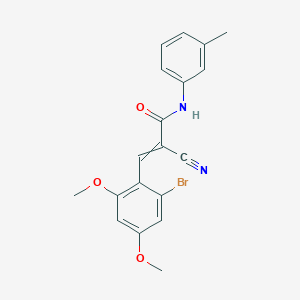

4-Bromo-2-nitro-1-nitrosobenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

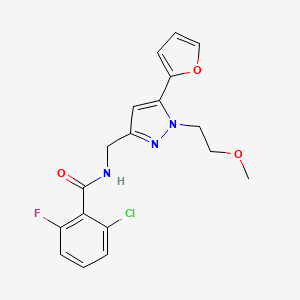

4-Bromo-2-nitro-1-nitrosobenzene (BNBN) is a synthetic organic compound belonging to the nitrosobenzene class of compounds. BNBN is an important chemical compound used in a variety of scientific research applications, including drug synthesis, biochemistry, and medical research.

Applications De Recherche Scientifique

Synthesis of Anti-Inflammatory Agents

4-Bromo-2-nitro-1-nitrosobenzene is employed in the synthesis of anti-inflammatory agents. Researchers utilize this compound as a building block to create molecules with potential anti-inflammatory properties. By introducing specific functional groups around the bromo-nitroso core, scientists can tailor the resulting compounds for targeted therapeutic effects .

Electrochemical Studies and Ionic Liquids

While not as extensively explored as other applications, 4-Bromo-2-nitro-1-nitrosobenzene has been investigated in electrochemical studies. For instance, researchers have examined its electrochemical reduction behavior at zinc microelectrodes in ionic liquids. These studies contribute to our understanding of its redox properties and potential applications in electrochemistry .

Cross-Coupling Reactions

Cross-coupling reactions are essential in organic synthesis. 4-Bromo-2-nitro-1-nitrosobenzene can participate in palladium-catalyzed Stille cross-coupling reactions. For example, it reacts with furan-2-yltributyltin, yielding novel compounds. These reactions allow chemists to create complex molecules by connecting different fragments, expanding the toolbox for drug discovery and material science .

Photophysical Properties and Sensing Applications

Although less explored, the photophysical properties of 4-Bromo-2-nitro-1-nitrosobenzene could find applications in sensing and optoelectronics. Researchers may investigate its fluorescence, absorption spectra, and excited-state behavior. By modifying the nitroso group or incorporating it into conjugated systems, it might serve as a fluorescent probe or sensor .

Biological Studies and Nitric Oxide Donors

Given its nitroso moiety, 4-Bromo-2-nitro-1-nitrosobenzene could serve as a nitric oxide (NO) donor. NO plays crucial roles in biological processes, including vasodilation and neurotransmission. Researchers might explore its potential as an NO-releasing agent for therapeutic purposes or as a tool to study NO-related pathways .

Propriétés

IUPAC Name |

4-bromo-2-nitro-1-nitrosobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrN2O3/c7-4-1-2-5(8-10)6(3-4)9(11)12/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVLKGTGAXPBHBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)[N+](=O)[O-])N=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-nitro-1-nitrosobenzene | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

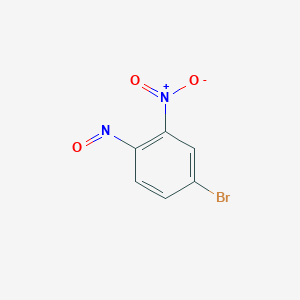

![3-(3-methoxybenzyl)-6-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2752033.png)

![1-(2,5-dimethoxyphenyl)-4-(1-ethyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2752040.png)